REACTION_SMILES
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[C:19]([Cl:20])([Cl:21])([Cl:22])[Cl:23].[Na+:25].[OH-:24].[OH:6][c:7]1[cH:8][cH:9][c:10]([CH:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[cH:11][cH:12]1.[S:1]([Cl:2])([Cl:3])(=[O:4])=[O:5]>>[OH:6][c:7]1[c:8]([Cl:20])[cH:9][c:10]([CH:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(C2CCOCC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
|
|
Type
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product
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Smiles
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Oc1ccc(C2CCOCC2)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |